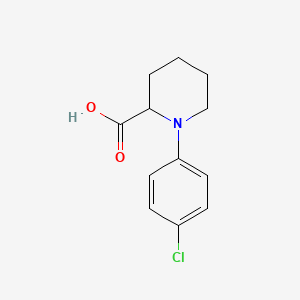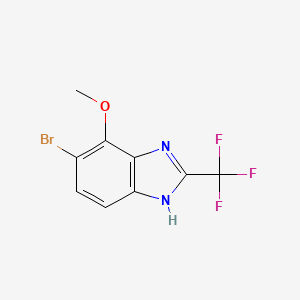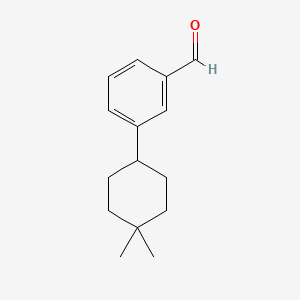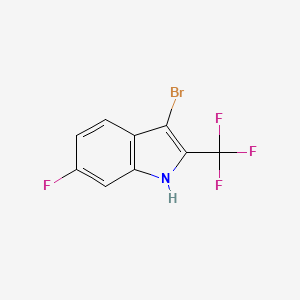
3-Bromo-6-fluoro-2-(trifluoromethyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-fluoro-2-(trifluoromethyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of bromine, fluorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)indole typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-fluoro-2-(trifluoromethyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of indole derivatives with reduced functional groups.
Substitution: Formation of substituted indoles with new functional groups replacing bromine or fluorine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-fluoro-2-(trifluoromethyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an indole ring.
2-Trifluoromethylindole: Lacks the bromine and fluorine substituents.
6-Fluoroindole: Lacks the bromine and trifluoromethyl groups.
Uniqueness
3-Bromo-6-fluoro-2-(trifluoromethyl)indole is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the indole ring. This unique combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H4BrF4N |
|---|---|
Molekulargewicht |
282.03 g/mol |
IUPAC-Name |
3-bromo-6-fluoro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H4BrF4N/c10-7-5-2-1-4(11)3-6(5)15-8(7)9(12,13)14/h1-3,15H |
InChI-Schlüssel |
LKORRNGTLZEFBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)NC(=C2Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
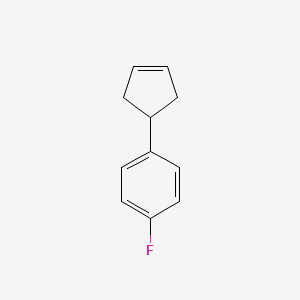
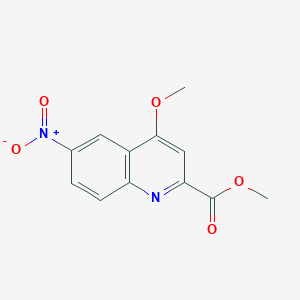
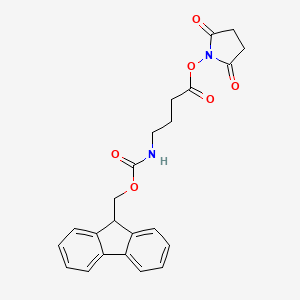

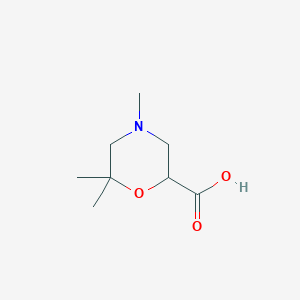
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
